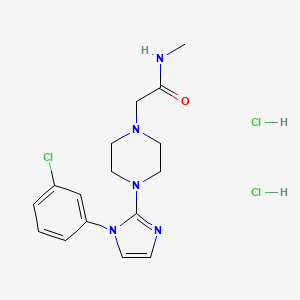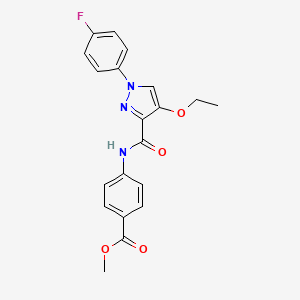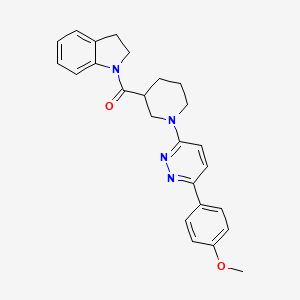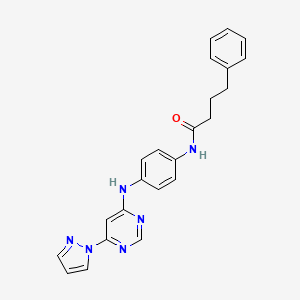
(Z)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-phenylacrylamide is a useful research compound. Its molecular formula is C19H17FN2O2 and its molecular weight is 324.355. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Cancer Research
In the field of cancer research, (Z)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-phenylacrylamide has been studied for its potential as an anticancer agent. Raquib Alam et al. (2016) designed and synthesized a series of compounds, including analogues of this chemical, and evaluated their inhibitory activity against human topoisomerase IIα, a key enzyme in DNA replication and cell division. The study found that certain analogues showed significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents (Alam et al., 2016).
2. Neuropharmacology
In neuropharmacology, derivatives of this compound have been explored for their effects on neural receptors. For instance, D. Mullins et al. (2008) identified a series of phenylamide or biaryl urea compounds, closely related to this chemical, as potent and selective neuropeptide Y Y5 receptor antagonists. These compounds showed competitive antagonism in radioligand binding assays and were investigated for their potential in treating obesity (Mullins et al., 2008).
3. Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of this compound derivatives with biological targets. R. Jayarajan et al. (2019) synthesized related compounds and performed molecular docking studies to explore their binding with tubulin. These studies suggest potential inhibitory effects on tubulin polymerization, which is crucial in cancer therapy (Jayarajan et al., 2019).
4. Drug Metabolism Studies
Studies on the metabolism of related compounds have provided insights into their pharmacokinetics and potential as drug candidates. For example, Zitai Sang et al. (2016) investigated the phase I metabolism of FYL-67, a novel linezolid analogue with structural similarities, providing valuable data for drug development and safety evaluation (Sang et al., 2016).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(Z)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c20-15-7-9-17(10-8-15)22-13-16(12-19(22)24)21-18(23)11-6-14-4-2-1-3-5-14/h1-11,16H,12-13H2,(H,21,23)/b11-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIUMEMDQJKPPU-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)/C=C\C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-{[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]sulfanyl}-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B3005039.png)



![N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-3-methoxybenzamide](/img/structure/B3005047.png)
![3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B3005049.png)

![Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate](/img/structure/B3005051.png)
![3-benzyl-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005052.png)
![methyl 4-[4-(ethoxycarbonyl)phenyl]-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B3005053.png)

![2-[(3R,4S)-3-Cyclopropyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B3005056.png)


